
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate typically involves the condensation of salicylic acid or its derivatives with a phenol derivative. This can be achieved through several methods:
Condensation with Salicylic Acid: This method involves the reaction of salicylic acid with a phenol derivative under acidic conditions to form the xanthone core.
Via Benzophenone: Another method involves the use of benzophenone intermediates, which undergo cyclization to form the xanthone structure.
Via Diphenyl Ether Intermediates: This method involves the formation of diphenyl ether intermediates, which then cyclize to form the xanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroxylated derivatives.
Scientific Research Applications
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthone derivatives.
Medicine: Research has shown its potential in developing therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core can modulate pro-inflammatory and anti-inflammatory cytokines, indicating its role in immune cell recruitment . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.
Comparison with Similar Compounds
Similar Compounds
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl beta-D-glucopyranoside: This compound shares a similar xanthone core but differs in its hydroxyl and glucopyranoside groups.
3,7,8-Trimethoxy-9-oxo-9H-xanthen-1-yl 6-O-beta-D-ribopyranosyl-beta-D-allopyranoside: Another similar compound with additional methoxy and ribopyranosyl groups.
Uniqueness
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is unique due to its specific methoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
114371-79-8 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(1,6,8-trimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-12-6-5-11-16(18(12)23-4)17(20)15-13(22-3)7-10(21-2)8-14(15)25-11/h5-8H,1-4H3 |
InChI Key |
HAKRKFQWTHFGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

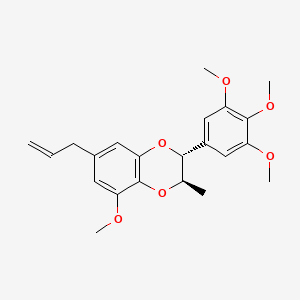
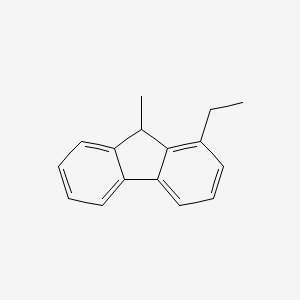
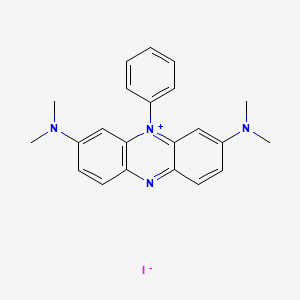

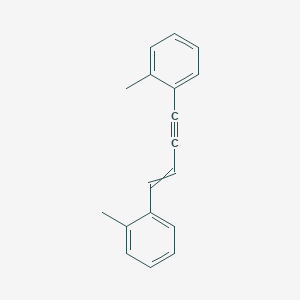
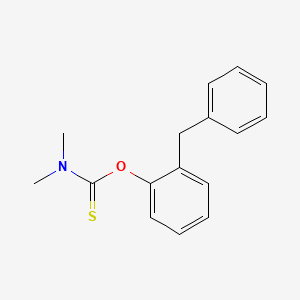
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

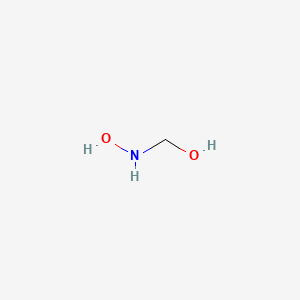
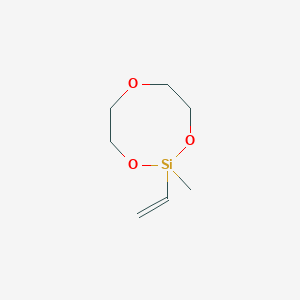

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
